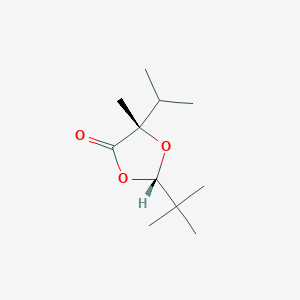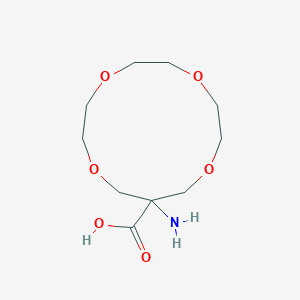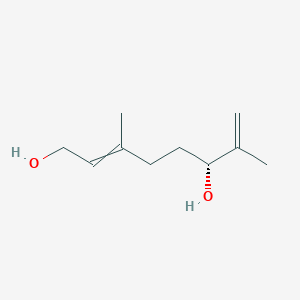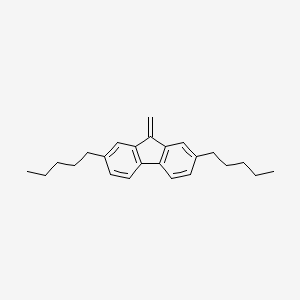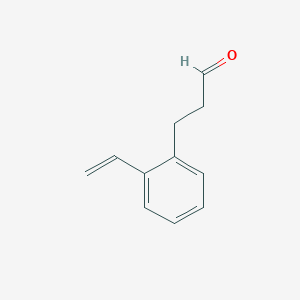
Benzenepropanal, 2-ethenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenepropanal, 2-ethenyl-, also known as 2-ethenylbenzenepropanal, is an organic compound with the molecular formula C11H12O. It is a derivative of benzene, characterized by the presence of a propanal group and an ethenyl group attached to the benzene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzenepropanal, 2-ethenyl- typically involves the reaction of benzene with propanal and ethenyl groups under specific conditions. One common method is the Friedel-Crafts alkylation, where benzene reacts with propanal in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The ethenyl group can be introduced through a subsequent reaction involving the addition of an ethenyl halide under similar catalytic conditions .
Industrial Production Methods: Industrial production of Benzenepropanal, 2-ethenyl- often involves large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as distillation and purification to isolate the desired compound from by-products and impurities .
Analyse Chemischer Reaktionen
Types of Reactions: Benzenepropanal, 2-ethenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Benzenepropanal, 2-ethenyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other aromatic compounds.
Wirkmechanismus
The mechanism of action of Benzenepropanal, 2-ethenyl- involves its interaction with various molecular targets and pathways. The compound’s aromatic ring can participate in π-π interactions with other aromatic systems, while the aldehyde group can form hydrogen bonds and undergo nucleophilic addition reactions. These interactions contribute to its reactivity and potential biological effects .
Vergleich Mit ähnlichen Verbindungen
Benzenepropanal: Lacks the ethenyl group, making it less reactive in certain substitution reactions.
Benzaldehyde: Contains only an aldehyde group attached to the benzene ring.
Cinnamaldehyde: Contains a propenal group attached to the benzene ring, similar to Benzenepropanal, 2-ethenyl- but with different reactivity.
Uniqueness: Benzenepropanal, 2-ethenyl- is unique due to the presence of both the propanal and ethenyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds. This dual functionality allows for a wider range of chemical transformations and applications .
Eigenschaften
CAS-Nummer |
339177-04-7 |
|---|---|
Molekularformel |
C11H12O |
Molekulargewicht |
160.21 g/mol |
IUPAC-Name |
3-(2-ethenylphenyl)propanal |
InChI |
InChI=1S/C11H12O/c1-2-10-6-3-4-7-11(10)8-5-9-12/h2-4,6-7,9H,1,5,8H2 |
InChI-Schlüssel |
RTPFADXSXZSBAS-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC=CC=C1CCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Oxa-5,9-diazatricyclo[5.2.1.0~2,5~]decane](/img/structure/B14237982.png)
![Benzyl{[(chloromethyl)(dimethyl)silyl]methyl}dimethylsilane](/img/structure/B14237983.png)

![2-[(4-chlorophenyl)sulfonylamino]-N-[(2-methoxyphenyl)methylideneamino]benzamide](/img/structure/B14237990.png)

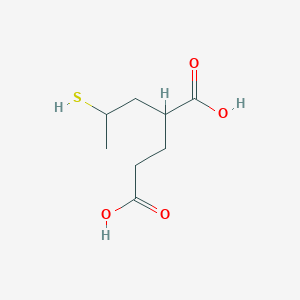
![[1-(2-Fluorophenyl)ethylidene]propanedinitrile](/img/structure/B14238005.png)

![Pyrido[3,2-D][1,3]oxazepine](/img/structure/B14238016.png)
![3,7-Diphenyl-4,5,7,7a-tetrahydro-2H-furo[2,3-c]pyran-2-one](/img/structure/B14238017.png)
